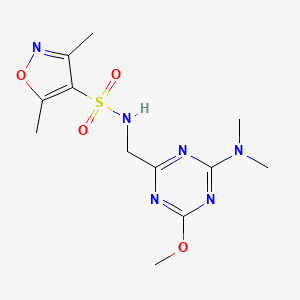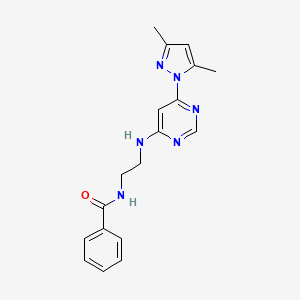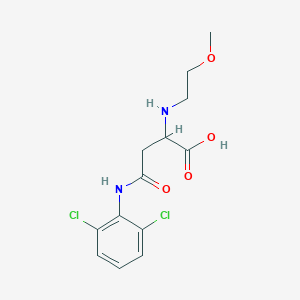![molecular formula C15H16N2O4S3 B2961670 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2097901-96-5](/img/structure/B2961670.png)
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned seems to be a complex organic molecule that contains a bithiophene unit. Bithiophene is a type of organic compound that consists of two thiophene rings connected by a single bond . Thiophene is a heterocyclic compound with a five-membered ring made up of one sulfur atom and four carbon atoms .
Molecular Structure Analysis
Bithiophene and its derivatives are planar, allowing for extensive π-conjugation, which is beneficial for electronic applications . The presence of sulfur in the thiophene ring contributes to the stability of the molecule .Chemical Reactions Analysis
Bithiophene compounds can undergo various chemical reactions, including oxidation, alkylation, and polymerization . They can also participate in Stille coupling reactions .Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide derivatives have been studied for their potential as fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, which is useful for developing ultrasensitive fluorescent probes for biological events and processes due to their long emission wavelengths, large extinction coefficients, high fluorescence quantum yields, and large Stokes shifts (Diwu et al., 1997).
Binding Studies
In binding studies, sulfonamide derivatives like this compound have been used as fluorescent probes to measure the binding of compounds to proteins. These studies provide insights into the mechanism of binding and its nature, which is essential for drug design and understanding protein interactions (Jun et al., 1971).
Synthesis of New Ligands and Metal Complexes
Research has also focused on the synthesis of new ligands derived from sulfonamide compounds and their transition metal complexes. These studies include the synthesis, characterization, and evaluation of the biological activity of these complexes. The ligands and their metal complexes exhibit moderate to significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Chohan & Shad, 2011).
Synthesis of Functionally Substituted Isoxazoles
The compound has also been used in the synthesis of functionally substituted isoxazoles, which are important for pharmaceutical applications. These transformations, including Curtius rearrangement, lead to the formation of sulfonamides and urea derivatives containing isoxazole fragments, contributing to the development of new therapeutic agents (Potkin et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S3/c1-9-15(10(2)21-17-9)24(19,20)16-7-12(18)14-4-3-13(23-14)11-5-6-22-8-11/h3-6,8,12,16,18H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZAWCUBSUFWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2961587.png)



![N-(4-chlorophenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2961595.png)





![N-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2961605.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2961609.png)
